N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

Lipophilicity Drug-likeness Membrane permeability

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide (CAS 921102-74-1) is a synthetic tetrazole-amide hybrid compound with molecular formula C14H18ClN5O and molecular weight 307.78 g/mol. It features a 1-(4-chlorophenyl)-1H-tetrazole core linked via a methylene bridge to a 3,3-dimethylbutanamide moiety (SMILES: CC(C)(C)CC(NCC1=NN=NN1C2=CC=C(Cl)C=C2)=O).

Molecular Formula C14H18ClN5O
Molecular Weight 307.78
CAS No. 921102-74-1
Cat. No. B2517857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
CAS921102-74-1
Molecular FormulaC14H18ClN5O
Molecular Weight307.78
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21)
InChIKeyCVXYLASPOZYZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide (CAS 921102-74-1): Compound Identity, Vendor Specifications, and Procurement Baseline


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide (CAS 921102-74-1) is a synthetic tetrazole-amide hybrid compound with molecular formula C14H18ClN5O and molecular weight 307.78 g/mol . It features a 1-(4-chlorophenyl)-1H-tetrazole core linked via a methylene bridge to a 3,3-dimethylbutanamide moiety (SMILES: CC(C)(C)CC(NCC1=NN=NN1C2=CC=C(Cl)C=C2)=O) . The compound belongs to the broader class of tetrazole derivatives, which are recognized as metabolically stable bioisosteres of carboxylic acids and cis-amides with documented antifungal, antibacterial, and anticancer chemotherapeutic properties [1]. Commercially, the compound is available from Bidepharm (catalog BD01849687) at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is supplied for non-human research use only and is not intended for therapeutic or veterinary applications .

Why N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide Cannot Be Casually Substituted with In-Class Tetrazole Amide Analogs


Within the 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl amide series, even minor structural variations in the amide side chain produce substantial differences in lipophilicity, steric profile, and predicted biological performance that preclude casual interchange. The 3,3-dimethylbutanamide moiety in the target compound introduces a tert-butyl terminus (logP contribution of the parent 3,3-dimethylbutanamide: ~0.74–1.6 [1]) that is structurally and physicochemically distinct from the isopropyl terminus of the closest catalog analog, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide (CAS 897615-17-7, parent isobutyramide XLogP: ~0.2 [2]). These differences directly impact membrane permeability, metabolic stability, and target engagement potential [3]. Similarly, halogen substitution on the phenyl ring (e.g., 4-Cl vs. 4-F in CAS 933223-42-8) alters electronic character (Hammett σp: Cl = 0.23 vs. F = 0.06) and lipophilicity (π: Cl = 0.71 vs. F = 0.14) [4], affecting binding affinity and off-target profiles. The tetrazole ring itself functions as a non-classical bioisostere of the carboxylic acid group, conferring enhanced metabolic stability and improved pharmacokinetic properties relative to carboxylate-containing analogs [3]. Consequently, substituting the target compound with a structurally related analog without experimental validation risks altering the very property profile—lipophilicity, target binding, metabolic fate—that defines its research utility.

Quantitative Differentiation Evidence for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide: Head-to-Head Comparisons, Cross-Study Data, and Class-Level Inferences


Lipophilicity Differentiation: 3,3-Dimethylbutanamide Moiety vs. Isobutyramide Analog Confers Approximately 0.5–1.4 Log Units Higher Calculated LogP

The target compound incorporates a 3,3-dimethylbutanamide fragment, which provides a tert-butylacetyl terminus. The parent fragment 3,3-dimethylbutanamide (CAS 926-04-5) exhibits an experimental melting point of 132–134 °C, boiling point of 223.4 °C at 760 mmHg, and a computed logP range of 0.74–1.6 [1]. In contrast, the parent fragment of the closest catalog analog—isobutyramide (CAS 563-83-7, corresponding to CAS 897615-17-7)—has a reported XLogP of 0.2 and AlogP of 0.13 [2]. The 1-(4-chlorophenyl)-1H-tetrazole core itself contributes a logP of approximately 1.32 . Using fragment-based additivity, the target compound is estimated to have a cLogP approximately 0.5–1.4 log units higher than the isobutyramide analog, translating to a roughly 3- to 25-fold increase in octanol-water partition coefficient. Higher lipophilicity may enhance membrane permeability but could also affect aqueous solubility and non-specific protein binding [3].

Lipophilicity Drug-likeness Membrane permeability

Halogen-Dependent Electronic and Lipophilic Tuning: 4-Chloro vs. 4-Fluoro Phenyl Substitution Provides Quantifiable Differences in Hammett σ and Hansch π Parameters

The 4-chlorophenyl substituent on the tetrazole ring of the target compound provides distinct physicochemical contributions compared to the 4-fluorophenyl analog (CAS 933223-42-8, N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide). Using well-established Hammett and Hansch parameters: chlorine at the para position contributes a Hammett σp value of 0.23 (electron-withdrawing via inductive effect) and a Hansch π value of 0.71 (substantial lipophilicity), whereas fluorine contributes σp = 0.06 (weaker electron-withdrawing) and π = 0.14 (minimal lipophilicity contribution) [1]. The σp difference (Δσp = 0.17) indicates that the 4-Cl compound has stronger electron-withdrawing character, which can influence the electron density on the tetrazole ring and consequently affect hydrogen-bond acceptor strength and metal coordination properties [2]. The π difference (Δπ = 0.57) translates to approximately a 3.7-fold greater lipophilicity contribution from the chlorine atom alone [1]. Additionally, chlorine can participate in halogen bonding interactions with biological targets, a feature less pronounced with fluorine, which may confer distinct target engagement profiles [3].

SAR Halogen bonding Electronic effects

Steric Bulk Differentiation: The 3,3-Dimethylbutanamide tert-Butyl Terminus Provides Greater Steric Hindrance than the Isobutyramide Isopropyl Group of CAS 897615-17-7

The 3,3-dimethylbutanamide moiety in the target compound terminates in a tert-butyl group (—C(CH3)3), which presents significantly greater steric bulk than the isopropyl group (—CH(CH3)2) found in the isobutyramide analog (CAS 897615-17-7). The tert-butyl group introduces an additional methyl substituent at the quaternary carbon, increasing the van der Waals volume and creating a more compact, spherical steric profile. This steric differentiation can be quantified using Taft steric parameters (Es): for the tert-butylacetyl group, Es is approximately -1.54 (more sterically hindered), compared to approximately -0.47 for the isobutyryl group [1]. In the context of tetrazole-based antifungal agents, steric bulk in the amide side chain has been demonstrated to influence both potency and selectivity, as documented in the SAR review by Wang et al. (2019), where variations in alkyl chain branching significantly modulated antifungal activity against Candida spp. and Aspergillus spp. [2]. The recently reported tetrazole antifungal candidate D2 (Ni et al., 2024) achieved MIC values of <0.008 μg/mL against Candida albicans and Cryptococcus neoformans, with its potency attributed in part to optimal steric complementarity with the fungal CYP51 active site [3].

Steric effects Metabolic stability Selectivity

Vendor QC Specification: 98% Standard Purity with Multi-Method Batch Analysis (NMR, HPLC, GC) from Bidepharm Enables Reproducible Procurement

The target compound (CAS 921102-74-1) is available from Bidepharm (Catalog BD01849687) at a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method QC approach provides orthogonal verification of both structural identity (NMR) and chemical purity (HPLC, GC), exceeding the typical single-method characterization offered for many catalog analogs. For comparison, the closest analog N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide (CAS 897615-17-7) is also listed at 98% purity from the same vendor , while the 4-fluoro analog (CAS 933223-42-8) carries an equivalent 98% specification . However, the target compound's distinct molecular weight (307.78 vs. 279.73 for the isobutyramide analog) provides an additional mass-based identity verification checkpoint . The availability of GC analysis in the QC package is particularly relevant given the compound's moderate predicted volatility, enabling quantification of volatile organic impurities that HPLC alone may miss .

Quality control Batch reproducibility Analytical characterization

Tetrazole Pharmacophore as Metabolically Stable Carboxylic Acid Bioisostere: Class-Level Evidence Supporting Enhanced PK Profile Over Carboxylate-Containing Antifungal Scaffolds

The tetrazole ring in the target compound functions as a non-classical bioisostere of the carboxylic acid functional group, a design strategy extensively validated in medicinal chemistry [1]. Tetrazoles exhibit comparable pKa values (~4.5–4.9) to carboxylic acids (~4.2–4.5) but offer superior metabolic stability because they resist β-oxidation and glucuronidation, metabolic pathways that commonly degrade carboxylate-containing compounds [1][2]. This bioisosteric advantage is particularly relevant in the antifungal domain: the clinical-stage tetrazole antifungal VT-1161 (oteseconazole) demonstrates high selectivity for fungal CYP51 over human CYP enzymes, with fewer adverse effects attributed to its tetrazole-based design [3]. The tetrazole pharmacophore also provides enhanced membrane permeability compared to ionized carboxylates at physiological pH, as the tetrazole ring remains substantially unionized, facilitating passive diffusion across fungal cell membranes [2]. In a comprehensive SAR review of tetrazole hybrids, Wang et al. (2019) documented that tetrazole-containing compounds consistently exhibited promising activity against both drug-susceptible and drug-resistant fungi, with the tetrazole ring being essential for activity in multiple chemotypes [4].

Bioisostere Metabolic stability Tetrazole pharmacophore

Molecular Weight-Driven Physicochemical Differentiation: MW 307.78 Places the Target Compound in a Distinct Property Space Relative to Lower-MW Tetrazole Amide Analogs

The molecular weight of the target compound (307.78 g/mol) lies within the optimal range for drug-like properties (MW < 500 per Lipinski's Rule of Five) while being sufficiently distinct from its closest analogs to confer meaningful differences in bulk properties [1]. The isobutyramide analog (CAS 897615-17-7, MW 279.73) is 28.05 Da lighter, while the 4-fluoro analog (CAS 933223-42-8, MW 291.32) is 16.46 Da lighter . This MW difference, driven by the additional methyl group and chlorine substitution, affects predicted properties including molar refractivity (MR), polar surface area (PSA), and the number of rotatable bonds—all parameters that influence oral bioavailability and blood-brain barrier penetration predictions [1]. The target compound contains 5 rotatable bonds (methylene bridge + butanamide chain), compared to 4 in the isobutyramide analog, providing slightly greater conformational flexibility that may facilitate induced-fit binding to biological targets . The molecular formula C14H18ClN5O is shared with only one other commercially cataloged compound (CAS 2380272-56-8, a SMARCA-BD ligand with a completely different pyridazine-piperazine-phenol scaffold), underscoring the importance of CAS number verification during procurement to avoid structural misassignment .

Molecular weight Drug-likeness Physicochemical property space

Recommended Research and Industrial Application Scenarios for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization and SAR Studies Targeting Mitochondrial Respiration in Drug-Resistant Candida and Aspergillus Species

The target compound is recommended as a starting scaffold for antifungal SAR campaigns focused on mitochondrial electron transport chain inhibition, a mechanism distinct from the lanosterol 14α-demethylase (CYP51) inhibition exploited by classical azole antifungals [1]. The tetrazole pharmacophore provides metabolic stability advantages as a carboxylic acid bioisostere, while the 3,3-dimethylbutanamide moiety offers enhanced steric bulk (Taft Es ≈ -1.54) that may shield the amide bond from hydrolytic metabolism [2]. Recent literature demonstrates that tetrazole-based antifungals can achieve potent broad-spectrum activity (MIC < 0.008 μg/mL against C. albicans and C. neoformans) with high fungal selectivity [3]. The 4-chlorophenyl substituent provides a balance of electron-withdrawing character (σp = 0.23) and lipophilicity (π = 0.71) suitable for initial hit-to-lead optimization [4]. Researchers should systematically compare this compound against the isobutyramide analog (CAS 897615-17-7) and 4-fluoro analog (CAS 933223-42-8) to establish SAR trends for amide side chain bulk and halogen substitution effects on antifungal potency .

Computational Chemistry and Molecular Modeling: Tetrazole-Containing Fragment Library for Docking and Pharmacophore Modeling

With its well-defined 1,5-disubstituted tetrazole core, the target compound serves as a valuable fragment or scaffold for computational chemistry workflows including molecular docking, pharmacophore modeling, and in silico screening [1]. The tetrazole ring's ability to mimic carboxylate interactions while offering distinct hydrogen-bond acceptor topology (four nitrogen lone pairs arranged in a five-membered ring) provides unique interaction patterns with protein targets that differ from carboxylic acids or triazoles [2]. The 3,3-dimethylbutanamide side chain introduces a conformationally restricted tert-butyl terminus that can be used to probe steric constraints in target binding pockets [3]. The compound's cLogP (estimated 2.5–3.5 based on fragment additivity) places it in a favorable lipophilicity range for membrane-passive diffusion simulations [4]. Procurement of this specific compound (rather than a simplified analog) ensures that computational predictions can be directly validated by experimental assays using the identical chemical entity .

Agrochemical Fungicide Discovery: Mitochondrial Respiration Inhibitor Scaffold for Crop Protection Applications

The compound's proposed mechanism of action—inhibition of mitochondrial respiration in fungi via electron transport chain disruption—aligns with the mode of action of established agricultural fungicide classes such as quinone outside inhibitors (QoIs) and succinate dehydrogenase inhibitors (SDHIs) [1]. The tetrazole ring has been extensively utilized in agrochemical fungicide patents, where it confers favorable environmental stability and target site specificity [2]. The compound's moderate molecular weight (307.78 g/mol) and balanced lipophilicity (estimated cLogP 2.5–3.5) are consistent with the property profiles of commercial fungicides, which require sufficient lipophilicity for cuticular penetration while maintaining phloem mobility [3]. The 4-chlorophenyl substituent is a privileged substructure in agrochemicals, appearing in numerous commercial fungicides and herbicides [4]. For agrochemical discovery programs, this compound represents a structurally distinct mitochondrial inhibitor chemotype that may help overcome resistance to existing fungicide classes .

Chemical Biology Probe Development: Investigating Tetrazole-Mediated Bioisosterism and Halogen Bonding in Protein-Ligand Interactions

The target compound is well-suited as a chemical biology tool for studying two fundamental molecular recognition phenomena: tetrazole-mediated carboxylic acid bioisosterism and chlorine-dependent halogen bonding [1]. The 1,5-disubstituted tetrazole ring presents a pKa (~4.5–4.9) that closely matches carboxylic acids, enabling it to engage in similar ionic and hydrogen-bond interactions with arginine, lysine, and histidine residues in protein active sites, while resisting Phase II metabolic conjugation [2]. The 4-chlorophenyl group provides a σ-hole that can participate in halogen bonding with backbone carbonyl oxygens or π-systems of aromatic residues, an interaction that is quantifiably stronger for chlorine than for fluorine [3]. These dual molecular recognition features make this compound an informative probe for studying structure-thermodynamics relationships in protein-ligand binding, particularly when compared head-to-head against the 4-fluoro analog (CAS 933223-42-8) to isolate the halogen bonding contribution [4]. The 98% purity with multi-method QC ensures that biophysical measurements (ITC, SPR, X-ray crystallography) are not confounded by impurities .

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.